molecular formula C74H99N21O16S B3029619 Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine CAS No. 72711-43-4

Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine

Cat. No. B3029619
CAS RN: 72711-43-4
M. Wt: 1570.8 g/mol
InChI Key: GZWUQPQBOGLSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine is a complex substance used in scientific research1. Its versatile properties make it ideal for studying protein synthesis and understanding molecular interactions1.



Synthesis Analysis

The synthesis of Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine is not explicitly mentioned in the search results. However, the synthesis of such complex molecules often involves peptide synthesis techniques, which are well-established in the field of biochemistry.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, given its name, it appears to be a peptide, a type of molecule composed of amino acids linked in a specific sequence. The specific sequence of amino acids gives each peptide its unique structure and function.



Chemical Reactions Analysis

The specific chemical reactions involving Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine are not detailed in the search results. However, as a peptide, it would be expected to participate in reactions typical of peptides, such as hydrolysis and condensation.



Physical And Chemical Properties Analysis

The physical and chemical properties of Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine are not explicitly provided in the search results. However, as a peptide, it would be expected to have properties such as solubility in water, susceptibility to enzymatic degradation, and the ability to form specific shapes based on the sequence of amino acids.


Scientific Research Applications

Peptidylglycine Alpha-Amidating Enzyme Characterization The bifunctional peptidylglycine alpha-amidating enzyme (alpha-AE) plays a crucial role in the conversion of glycine-extended prohormones to their biologically active alpha-amidated forms. A study on a clonal Chinese hamster ovary cell line demonstrated significant secretion of active alpha-AE, and the enzyme's overexpression in these cells was found to enhance the expression of the endogenous gene, suggesting a feedback mechanism on the alpha-AE gene. This research could be fundamental in understanding the enzymatic processes involved in the maturation of peptide hormones and neurotransmitters (Miller et al., 1992).

Prebiotic Synthesis of α-Amino Acids Research on prebiotic chemistry revealed the synthesis of various α-amino acids, including tyrosine, under UV irradiation using N-oxaloglycine from a glyoxylic acid and ammonia mixture. This process, involving an alkylating agent and acetone as the initiator, provides insights into the primordial conditions that may have led to the formation of amino acids on early Earth (Nishizawa & Egami, 1982).

Role of Zinc in Bifunctional Peptidylglycine Alpha-Amidating Enzyme Investigations into the bifunctional peptidylglycine alpha-amidating enzyme (alpha-AE) highlighted the importance of zinc for its catalytic activity. The enzyme requires zinc for maximal activity, and the presence or absence of asparagine-linked oligosaccharide does not affect the enzyme's catalytic efficiency. This research underscores the significance of metal ions in enzyme function and could have implications in the design of enzyme inhibitors or activators (Bell et al., 1997).

Tyrosinase Inhibitory Activity by Peptides Tyrosinase inhibition is relevant in various fields, including food, cosmetics, and medicine. A study focusing on peptide libraries derived from industrial proteins found that certain peptides can bind to and inhibit tyrosinase. The findings revealed that strong tyrosinase-binding peptides contain arginine residues, often in combination with phenylalanine, and the presence of hydrophobic, aliphatic residues like valine, alanine, or leucine is important for tyrosinase inhibition. This research could lead to the development of novel inhibitors for commercial applications (Schurink et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly provided in the search results. However, like all chemicals, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.


Future Directions

properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[5-carbamimidamido-1-[[1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWUQPQBOGLSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99N21O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657546
Record name Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine

CAS RN

72711-43-4
Record name Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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